molecular formula C20H25N3O4S B5201322 ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate

ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate

Cat. No. B5201322
M. Wt: 403.5 g/mol
InChI Key: QIRMSBXEZOJOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, which are structurally related to the compound , have been extensively studied for their application as ionic liquids . These salts can form liquids with low melting points that exhibit unique properties such as high thermal stability, low volatility, and good electrical conductivity. They are used in a variety of applications, including as solvents for chemical reactions and in electrochemical devices like batteries and capacitors.

Anti-Microbial Agents

The pyridinium moiety is known to confer anti-microbial properties. Research has shown that pyridinium compounds can be effective against a range of microbial pathogens . This makes them valuable for the development of new anti-microbial agents that could be used to treat infections resistant to current antibiotics.

Anti-Cancer Research

Compounds containing pyridinium structures have been identified as potential anti-cancer agents . Their ability to interact with biological molecules can make them suitable for targeting specific pathways involved in cancer cell proliferation and survival.

Anti-Malarial Agents

The anti-malarial potential of pyridinium compounds is another area of interest. These compounds can be designed to interfere with the life cycle of the malaria parasite, offering a route to new therapeutic agents .

Anti-Cholinesterase Inhibitors

Pyridinium salts have been investigated for their use as anti-cholinesterase inhibitors . These inhibitors can increase the levels of neurotransmitters in the brain and are used in the treatment of conditions like Alzheimer’s disease.

Gene Delivery Systems

The structural features of pyridinium compounds allow them to form complexes with DNA, which can be used for gene delivery applications . This is crucial for gene therapy strategies where the delivery of genetic material to specific cells is required.

Material Science

Pyridinium salts have applications in material science due to their ability to form structured networks . They can be used in the creation of novel materials with specific properties for use in electronics, optics, and other technological applications.

Solvent Extraction Modelling

The related compound 4-(2-{[2-(4-Pyridinyl)ethyl]sulfanyl}ethyl)pyridine has been used in solvent extraction modelling, particularly in the extraction of lanthanides and actinides . This application is vital for nuclear waste management and the recycling of rare earth elements.

properties

IUPAC Name

ethyl 4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-20(24)18-3-5-19(6-4-18)28(25,26)23-15-13-22(14-16-23)12-9-17-7-10-21-11-8-17/h3-8,10-11H,2,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRMSBXEZOJOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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